molecular formula C16H16O5 B1595845 11-Methoxyyangonin

11-Methoxyyangonin

Cat. No.: B1595845
M. Wt: 288.29 g/mol
InChI Key: GBJRDULCMRSYSL-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

11-Methoxyyangonin, also known as Trimethylhispidin, is a natural kavalactone The primary targets of this compound are yet to be identified

Mode of Action

It is known that it is a natural kavalactone , but the details of its interaction with its targets and the resulting changes are still under investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methoxyyangonin typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common synthetic route includes the use of 3,4-dimethoxybenzaldehyde and 4-methoxy-2H-pyran-2-one as starting materials. The reaction is catalyzed by a base, such as potassium carbonate, in a solvent like ethanol, and the mixture is heated under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from the kava plant using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: 11-Methoxyyangonin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 11-Methoxyyangonin is unique due to its specific structural features, such as the methoxy group, which influences its pharmacokinetics and pharmacodynamics. Its distinct interaction with GABA_A receptors sets it apart from other kavalactones, making it a valuable compound for further research and therapeutic development .

Properties

IUPAC Name

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h4-10H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJRDULCMRSYSL-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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